molecular formula C15H11N3OS B108395 Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- CAS No. 18599-28-5

Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-

Cat. No. B108395
CAS RN: 18599-28-5
M. Wt: 281.3 g/mol
InChI Key: SECCRRASIDEAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine and drug development.

Mechanism of Action

The mechanism of action of Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in the cell cycle, and their inhibition can lead to cell death. The compound also induces the production of reactive oxygen species, which further contributes to the cytotoxicity of the compound.
Biochemical and Physiological Effects:
Studies have shown that Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- exhibits significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- is its potential as an anticancer agent. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of the compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-. One of the significant areas of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to investigate the compound's mechanism of action and its potential as a therapeutic agent for other diseases besides cancer. Finally, the development of more water-soluble analogs of the compound can improve its bioavailability and efficacy.
Conclusion:
Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- is a chemical compound with significant potential in the field of medicine and drug development. The compound exhibits significant cytotoxicity against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. Further research is needed to investigate the compound's mechanism of action and potential as a therapeutic agent for other diseases besides cancer.

Synthesis Methods

The synthesis of Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- involves the reaction of pyridazine-3-thiol with 4-chloro-2-nitroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100-120°C. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)- has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the significant research areas is its potential as an anticancer agent. Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis.

properties

CAS RN

18599-28-5

Product Name

Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

1-phenyl-2-pyrido[3,4-d]pyridazin-8-ylsulfanylethanone

InChI

InChI=1S/C15H11N3OS/c19-14(11-4-2-1-3-5-11)10-20-15-9-16-6-12-7-17-18-8-13(12)15/h1-9H,10H2

InChI Key

SECCRRASIDEAHI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=C3C=NN=CC3=CN=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=C3C=NN=CC3=CN=C2

synonyms

α-[(Pyrido[3,4-d]pyridazin-8-yl)thio]acetophenone

Origin of Product

United States

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